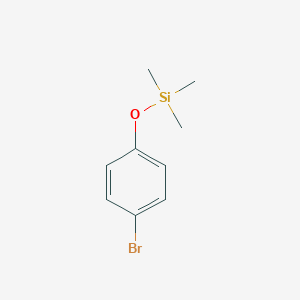

![molecular formula C30H60O3Si3 B098914 Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- CAS No. 17846-09-2](/img/structure/B98914.png)

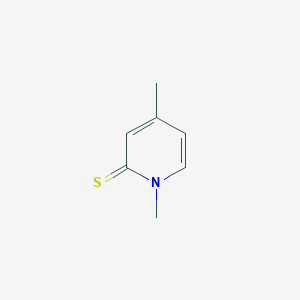

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-], also known as STOTMA, is a unique surfactant that has gained increasing attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been shown to have excellent biocompatibility and low toxicity, making it an ideal candidate for drug delivery systems and biomedical implants. In materials science, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been used as a surface modifier to improve the adhesion and durability of coatings and composites. In environmental science, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been used as a dispersant for oil spills and as a surfactant for wastewater treatment.

Mecanismo De Acción

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- works by reducing the surface tension of the medium in which it is dissolved, allowing it to form micelles and emulsions. This property makes it an effective surfactant and dispersant. Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- also has a unique structure that allows it to interact with biological membranes, making it an ideal candidate for drug delivery systems.

Efectos Bioquímicos Y Fisiológicos

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been shown to have low toxicity and good biocompatibility, making it safe for use in biomedical applications. It has also been shown to have minimal impact on the structure and function of biological membranes, making it an ideal candidate for drug delivery systems.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has several advantages for lab experiments, including its high degree of purity, low toxicity, and excellent biocompatibility. However, it also has some limitations, including its high cost and limited availability.

Direcciones Futuras

There are several future directions for Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- research, including the development of new synthesis methods to reduce costs and increase availability, the optimization of Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl--based drug delivery systems for specific applications, and the exploration of new applications in fields such as energy storage and catalysis.

In conclusion, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- is a unique surfactant that has gained increasing attention in the scientific community due to its potential applications in various fields. Its excellent biocompatibility, low toxicity, and unique structure make it an ideal candidate for drug delivery systems and biomedical implants. Further research is needed to fully explore the potential of Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- in various fields and to optimize its properties for specific applications.

Métodos De Síntesis

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- is synthesized through a multi-step process that involves the reaction of pregnenolone with trimethylchlorosilane and triethylamine, followed by the reaction of the resulting intermediate with methoxy polyethylene glycol (MPEG) and a subsequent quaternization reaction. The final product is a clear, colorless liquid with a high degree of purity.

Propiedades

Número CAS |

17846-09-2 |

|---|---|

Nombre del producto |

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- |

Fórmula molecular |

C30H60O3Si3 |

Peso molecular |

553 g/mol |

Nombre IUPAC |

[(1S)-1-[(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3,17-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane |

InChI |

InChI=1S/C30H60O3Si3/c1-22(31-34(4,5)6)30(33-36(10,11)12)20-17-27-25-14-13-23-21-24(32-35(7,8)9)15-18-28(23,2)26(25)16-19-29(27,30)3/h22-27H,13-21H2,1-12H3/t22-,23+,24+,25+,26-,27-,28-,29-,30-/m0/s1 |

Clave InChI |

KFUWLVZCEDFJIK-BQGAKRLQSA-N |

SMILES isomérico |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C)O[Si](C)(C)C |

SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C)O[Si](C)(C)C |

SMILES canónico |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Sinónimos |

[[(20S)-5β-Pregnane-3α,17,20-triyl]tri(oxy)]tris(trimethylsilane) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)